2-Bromo-4-phenylthiazole
Overview
Description
2-Bromo-4-phenylthiazole is a synthetic compound with the molecular formula C9H6BrNS . It belongs to the group of thiazole derivatives .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-phenylthiazole consists of a thiazole ring attached to a phenyl group and a bromine atom . The InChI string isInChI=1S/C9H6BrNS/c10-9-11-8 (6-12-9)7-4-2-1-3-5-7/h1-6H
. Physical And Chemical Properties Analysis
2-Bromo-4-phenylthiazole has a molecular weight of 240.12 g/mol . It has a computed XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donors, two hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 238.94043 g/mol . Its topological polar surface area is 41.1 Ų .Scientific Research Applications
Antifungal Applications in Agriculture
Summary of the Application
Phenylthiazole derivatives, including 2-Bromo-4-phenylthiazole, have been found to be excellent antifungal agents. They are used to control crop diseases, which pose a serious threat to global crop production and quality .
Methods of Application
45 phenylthiazole derivatives containing an acylhydrazone moiety were designed and synthesized by the principle of active substructure splicing .
Results or Outcomes
Most of these compounds exhibited excellent antifungal activities against M. oryzae and C. camelliaet at 25 μg/mL. In particular, compounds E4, E10, E14, E17, E23, E26, and E27 showed the inhibition rate of more than 80% against M. oryzae, with EC 50 values of 1.66, 2.01, 2.26, 1.45, 1.50, 1.29, and 2.65 μg/mL, respectively .
Multitargeted Bioactive Molecules in Medicinal Chemistry
Summary of the Application
2,4-Disubstituted thiazoles, including 2-Bromo-4-phenylthiazole, are important heterocyclics exhibiting boundaryless biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Methods of Application
Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .
Results or Outcomes
The substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .
Anticancer Drug Discovery
Summary of the Application
2-Aminothiazole derivatives, including 2-Bromo-4-phenylthiazole, have shown potential in anticancer drug discovery . They are being investigated as small molecule antitumor agents, which could decrease drug resistance and reduce unpleasant side effects .
Methods of Application
The development of these compounds involves the synthesis of 2-aminothiazole derivatives and evaluation of their biological activities .
Results or Outcomes
2-Aminothiazole scaffold has emerged as a promising scaffold in medicinal chemistry and drug discovery research. This nucleus is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .
Antimicrobial Activity
Summary of the Application
A series of novel α-aminophosphonates derivatives that incorporated quinoline or quinolone, and coumarylthiazole or 5-phenylthiazol-2-amine moieties were designed and synthesized for their potential antimicrobial activity .
Methods of Application
These compounds were synthesized via Kabachnik–Fields reaction in the presence of ionic liquid under ultrasound irradiation .
Results or Outcomes
Most of the tested compounds showed moderate inhibitory activities against both Gram‐positive and ‐negative bacteria compared with reference drugs . The synthesized compounds exhibited excellent antifungal inhibition with MIC values ranging between 0.25 and 32 μg/mL .
Safety And Hazards
2-Bromo-4-phenylthiazole is classified as Acute Tox. 3 Oral - Eye Dam. 1 according to the GHS classification . It is toxic if swallowed and causes serious eye damage . Precautionary measures include avoiding eating, drinking, or smoking when using this product, wearing eye protection, and washing skin thoroughly after handling .
properties
IUPAC Name |
2-bromo-4-phenyl-1,3-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNS/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZLTINVLOBXQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20432844 | |
Record name | 2-Bromo-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-phenylthiazole | |
CAS RN |
57516-16-2 | |
Record name | 2-Bromo-4-phenylthiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20432844 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 57516-16-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.